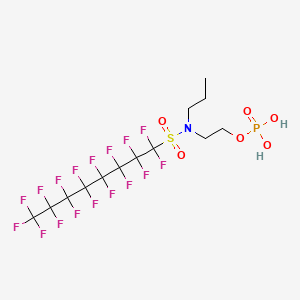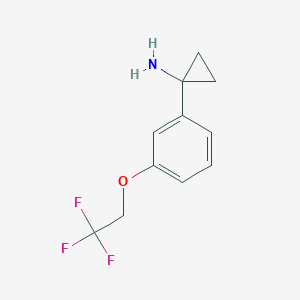
2-Bromo-5-chloro-3-(difluoromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene can be achieved through several synthetic routes. One common method involves the halogenation of thiophene derivatives. For example, starting from 2,4-dibromothiophene, the compound can be synthesized by treating it with lithium diisopropylamide (LDA) followed by the addition of chlorinating agents such as hexachloroethane . Another approach involves the halogen dance reaction, which utilizes halogenated heteroaromatic compounds treated with LDA to form rearranged lithiated intermediates . These intermediates can then be further functionalized to obtain the desired polyhalogenated thiophene derivatives.
Análisis De Reacciones Químicas
2-Bromo-5-chloro-3-(difluoromethyl)thiophene undergoes various types of chemical reactions, including substitution, coupling, and reduction reactions. One notable reaction is the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents . This reaction is widely used due to its mild reaction conditions and functional group tolerance. Additionally, the compound can undergo metalation-alkylation reactions with electrophiles to form various alkylated products . Common reagents used in these reactions include organoboron compounds, palladium catalysts, and lithium diisopropylamide.
Aplicaciones Científicas De Investigación
2-Bromo-5-chloro-3-(difluoromethyl)thiophene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals In biology, it can be used as a probe to study the interactions of halogenated compounds with biological systemsIndustrially, it is used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chloro-3-(difluoromethyl)thiophene involves its interaction with molecular targets and pathways within a system. The presence of multiple halogen atoms in the compound enhances its reactivity and allows it to participate in various chemical transformations. The electron-withdrawing nature of the halogen atoms stabilizes the compound and facilitates its interaction with other molecules. This stabilization effect is particularly important in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
2-Bromo-5-chloro-3-(difluoromethyl)thiophene can be compared with other polyhalogenated thiophene derivatives, such as 3-chloro-5-iodothiophene-2-carbaldehyde and 2-bromo-5-(difluoromethyl)pyridine . While these compounds share similar structural features, this compound is unique due to the presence of both bromine and chlorine atoms, as well as the difluoromethyl group. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C5H2BrClF2S |
|---|---|
Peso molecular |
247.49 g/mol |
Nombre IUPAC |
2-bromo-5-chloro-3-(difluoromethyl)thiophene |
InChI |
InChI=1S/C5H2BrClF2S/c6-4-2(5(8)9)1-3(7)10-4/h1,5H |
Clave InChI |
RHIWEXOAEQCMPI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C(F)F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)






![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)






